N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Description
The compound N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl-acetamide linkage. Its core structure consists of a fused chromene and pyrimidine ring system substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 7. The acetamide moiety is functionalized with a 4-fluorophenyl group via a thioether bond.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-4-3-5-18-14-22-26(34-24(16)18)30-25(17-6-12-21(33-2)13-7-17)31-27(22)35-15-23(32)29-20-10-8-19(28)9-11-20/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNIXBIVRFMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Fluorophenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromeno-pyrimidine scaffold and subsequent functionalization to introduce the fluorophenyl and methoxyphenyl groups. The detailed synthetic route often requires advanced techniques in organic chemistry, including nucleophilic substitutions and condensation reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines reported the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 15.2 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 12.8 | Induction of apoptosis through caspase activation |
| HeLa (cervical cancer) | 10.5 | Disruption of cell cycle progression |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer therapeutic agent.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on certain enzymes, particularly those involved in cancer progression:
- Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibition with an IC50 value of 18.1 µM.
- Butyrylcholinesterase (BChE) : It showed a stronger inhibitory effect with an IC50 value of 9.2 µM.
These findings are relevant as AChE and BChE are implicated in various neurodegenerative diseases, suggesting potential applications beyond oncology.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : In vitro studies on A431 cells revealed that treatment with the compound at concentrations ranging from 5 to 20 µM resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
- Case Study 2 : A comparative study involving similar chromeno-pyrimidine derivatives indicated that modifications to the methoxy group significantly influenced anticancer activity, with this specific compound exhibiting superior efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader family of chromeno-pyrimidine sulfanyl acetamides. Key structural analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
†Calculated based on molecular formula.
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. In contrast, the 4-methylphenyl group in ’s analog is less polar, favoring hydrophobic interactions.
- Halogen Effects : The 4-fluorophenyl group in the target compound introduces electronegativity, which may improve binding affinity through dipole interactions or hydrogen bonding compared to the 2-chlorophenyl group in ’s analog.
- Methoxy and ethoxy groups are prone to demethylation/demethoxylation, whereas fluorophenyl groups are more resistant to enzymatic degradation.
NMR Spectral Analysis ()
Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent changes alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the 4-fluorophenyl and 4-methoxyphenyl groups would likely induce distinct shifts in regions A and B (Figure 6 in ), reflecting modified electronic environments. Such shifts can guide hypotheses about binding modes or reactivity.
Crystallographic Insights
- Structural Validation : Tools like SHELXL () and ORTEP-3 () are critical for resolving molecular conformations. The target compound’s crystal structure (if resolved) would clarify intramolecular interactions, such as hydrogen bonding between the acetamide NH and pyrimidine N atoms.
- Packing Motifs : Analogous compounds () show that chloro or methyl substituents influence crystal packing via halogen bonding or van der Waals interactions. The 4-fluorophenyl group in the target compound may form unique F···H-C contacts, affecting solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
